molecular formula C18H15N3O6 B2887754 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 330200-99-2

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2887754
CAS RN: 330200-99-2
M. Wt: 369.333
InChI Key: KEKCAANPEBHIQG-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Anticancer Evaluation

A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and tested for anticancer activity against multiple human cancer cell lines. The compounds, particularly those with methoxy and nitro groups in the benzamide moiety, displayed moderate to good activity, indicating their potential in cancer treatment (Mohan et al., 2021).

Stereoselectivity and Vasodilating Activity

Research into stereoselective compounds, such as 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, has shown significant vasodilating activity. This underlines the importance of structural configuration in medicinal chemistry and pharmacology (Tamazawa et al., 1986).

Antioxidant Activity

Novel derivatives, including those with benzamide structures, have been synthesized and evaluated for antioxidant activity. Some compounds showed potent antioxidant effects, surpassing known antioxidants like ascorbic acid, highlighting their potential for therapeutic applications (Tumosienė et al., 2019).

Synthesis and Cytotoxicity

The synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones has been undertaken, with these compounds exhibiting significant cytotoxic effects against various cancer cell lines. This research indicates the potential for developing new anticancer therapies (Hour et al., 2007).

Chemical Characterization and Bioactivity

Metal complexes of new benzamides have been synthesized and characterized, demonstrating significant antibacterial activity against various bacterial strains. Such studies are crucial for the development of new antimicrobial agents (Khatiwora et al., 2013).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-27-13-6-7-14(15(10-13)21(25)26)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKCAANPEBHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide

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